2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a furan ring, a nitrophenoxy group, and a morpholine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable electrophile.
Attachment of the Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate leaving group.
Formation of the Hydrazinecarbothioamide: The final step involves the reaction of the intermediate compound with hydrazine and carbon disulfide under controlled conditions to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenoxy group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the morpholine and nitrophenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and nitrophenoxy group.
Reduction: Amino derivatives of the nitrophenoxy group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(piperidin-4-yl)propyl]hydrazinecarbothioamide
- 2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(pyrrolidin-4-yl)propyl]hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide stands out due to the presence of the morpholine moiety. This structural feature may enhance its solubility, stability, and binding affinity to certain biological targets, making it a unique and valuable compound for scientific research.
Properties
Molecular Formula |
C21H27N5O6S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C21H27N5O6S/c1-15-13-16(3-5-18(15)26(28)29)31-14-17-4-6-19(32-17)20(27)23-24-21(33)22-7-2-8-25-9-11-30-12-10-25/h3-6,13H,2,7-12,14H2,1H3,(H,23,27)(H2,22,24,33) |
InChI Key |
ZYAAGWNRCWWKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.